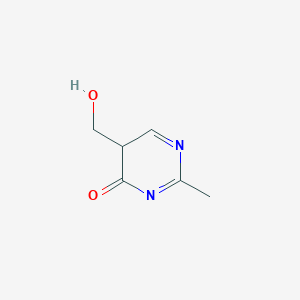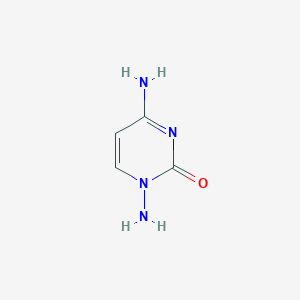
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring substituted with hydroxymethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one typically involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one can undergo oxidation to form 5-formyl-2-methyl-5H-pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-formyl-2-methyl-5H-pyrimidin-4-one
Reduction: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways involving pyrimidine derivatives.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(hydroxymethyl)furfural: A related compound with a furan ring instead of a pyrimidine ring.
5-(hydroxymethyl)-2-furancarboxaldehyde: Another similar compound with a furan ring and an aldehyde group.
5-formyl-2-methyl-5H-pyrimidin-4-one: An oxidized form of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3 |
InChI-Schlüssel |
VWQIVGGLUAMHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(C=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)













